molecular formula C7H8N2O2 B12960554 5-Acetyl-2-methylpyrimidin-4(3H)-one

5-Acetyl-2-methylpyrimidin-4(3H)-one

Cat. No.: B12960554
M. Wt: 152.15 g/mol
InChI Key: SGHFHCPGGLEPGA-UHFFFAOYSA-N
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Description

5-Acetyl-2-methylpyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a pyrimidine ring substituted with a methyl group at position 2 and an acetyl group at position 3. These compounds are typically synthesized via nucleophilic substitution or condensation reactions under basic conditions, as seen in the use of NaH and MOMCl in DMF () or potassium carbonate in acetone (). The acetyl group at position 5 enhances electrophilicity, making the compound reactive in further derivatization, while the methyl group at position 2 contributes to steric and electronic effects on the pyrimidine core.

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

5-acetyl-2-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C7H8N2O2/c1-4(10)6-3-8-5(2)9-7(6)11/h3H,1-2H3,(H,8,9,11)

InChI Key

SGHFHCPGGLEPGA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=O)N1)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Ring Saturation: Dihydropyrimidinones (e.g., compounds in ) exhibit reduced planarity compared to fully aromatic pyrimidinones, affecting π-stacking interactions and solubility.
  • Substituent Effects : Electron-withdrawing groups (e.g., acetyl, ethoxycarbonyl) lower electron density at the pyrimidine core, enhancing reactivity in nucleophilic substitutions. Methyl and thienyl groups introduce steric bulk and modulate lipophilicity.
  • Melting Points : Aromatic substituents (e.g., phenyl in ) increase rigidity and melting points compared to heteroaromatic groups (e.g., thienyl in ).

Pharmacological and Chemical Reactivity

  • Bioactivity: Dihydropyrimidinones with 4-aryl substituents (e.g., ) are explored as calcium channel modulators, while thienyl-substituted analogs () show promise in antimicrobial studies.
  • Reactivity : The acetyl group at position 5 undergoes nucleophilic additions (e.g., hydrazine to form hydrazones) or condensations, whereas ethoxycarbonyl groups () are prone to hydrolysis.
  • Solubility : Methoxy groups () enhance solubility in polar solvents, while thienyl groups () increase lipid membrane permeability.

Spectroscopic Distinctions

  • ¹³C NMR : Carbonyl signals for acetyl groups appear at ~194 ppm (), distinct from ethoxycarbonyl (~165 ppm) or thiocarbonyl (~167 ppm) groups ().
  • ¹H NMR : Methyl groups at position 2 resonate at δ ~2.06–2.42 ppm, while aromatic protons (e.g., phenyl in ) cluster at δ 7.2–7.4 ppm.

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